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molecular formula C8H15NO B3060508 4,4-Dimethylcyclohexanone oxime CAS No. 4701-96-6

4,4-Dimethylcyclohexanone oxime

Cat. No. B3060508
M. Wt: 141.21 g/mol
InChI Key: IJGLUXGAALWDOQ-UHFFFAOYSA-N
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Patent
US09096567B2

Procedure details

To a solution of 4,4-dimethylcyclohexanone (0.511 g, 4.049 mmol) in 95% ethanol (20 ml) was added 50% hydroxylamine in water (2.481 ml, 40.49 mmol), and the reaction was heated to reflux for 2 hours. The reaction was cooled to ambient temperature, and the product was precipitated by the addition of water. The solids were collected by vacuum filtration to yield 202 mg of the title compound (35% yield).
Quantity
0.511 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.481 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
35%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:9])[CH2:7][CH2:6][C:5](=O)[CH2:4][CH2:3]1.[NH2:10][OH:11].O>C(O)C>[CH3:1][C:2]1([CH3:9])[CH2:7][CH2:6][C:5](=[N:10][OH:11])[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
0.511 g
Type
reactant
Smiles
CC1(CCC(CC1)=O)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Name
Quantity
2.481 mL
Type
reactant
Smiles
O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the product was precipitated by the addition of water
FILTRATION
Type
FILTRATION
Details
The solids were collected by vacuum filtration

Outcomes

Product
Name
Type
product
Smiles
CC1(CCC(CC1)=NO)C
Measurements
Type Value Analysis
AMOUNT: MASS 202 mg
YIELD: PERCENTYIELD 35%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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